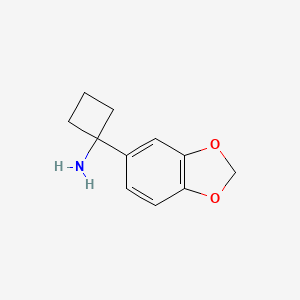

1-(1,3-Benzodioxol-5-YL)cyclobutanamine

Description

Genesis and Structural Context within Benzodioxole-Containing Amine Compounds

The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxyphenyl, is a prominent structural feature found in a wide array of naturally occurring and synthetic compounds. This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key component of numerous biologically active molecules. The benzodioxole ring is present in natural products and has been incorporated into various synthetic compounds with therapeutic potential, including those with antitumor, anti-inflammatory, and neuroprotective effects.

The presence of the benzodioxole group in 1-(1,3-Benzodioxol-5-YL)cyclobutanamine places it within a well-established class of amine compounds that have been extensively studied for their pharmacological activities. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been investigated as a novel therapeutic class of psychoactive compounds. nih.govsigmaaldrich.com Research into benzodioxole derivatives has explored their potential as anticancer agents and their interactions with various biological targets. researchgate.net The structural framework provided by the benzodioxole ring system is a critical determinant of the biological activity of these amine compounds.

Significance of the Cyclobutanamine Moiety in Medicinal Chemistry Scaffolds

The cyclobutane (B1203170) ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry as a valuable structural motif. Its inclusion in a molecule can impart a degree of conformational rigidity that is often desirable for optimizing interactions with biological targets. This conformational constraint can lead to improved potency and selectivity of drug candidates.

The cyclobutanamine moiety, specifically, introduces a basic nitrogen atom on a constrained four-membered ring. This feature can be crucial for establishing key interactions, such as hydrogen bonds, with enzymes and receptors. The unique spatial arrangement of the amine group relative to the rest of the molecule, dictated by the cyclobutane ring, can lead to novel pharmacological profiles. While less common than five- or six-membered rings in drug discovery, the cyclobutane scaffold is being increasingly utilized to explore new chemical space and develop compounds with improved drug-like properties.

Rationale for In-Depth Academic Investigation of this Compound

The academic interest in this compound stems from the convergence of the known biological activities of its constituent parts and the novelty of their combination. The benzodioxole moiety is a well-established pharmacophore with a history of psychoactive and other therapeutic properties. ontosight.ai The cyclobutanamine scaffold offers a means to introduce conformational constraint and explore novel structure-activity relationships.

Research on structurally similar compounds suggests that molecules combining a benzodioxole ring with an amine-containing side chain can interact with neurotransmitter systems, potentially leading to antidepressant or analgesic effects. smolecule.com The specific incorporation of the cyclobutanamine unit is hypothesized to modulate these activities, potentially leading to a unique pharmacological profile. The in-depth investigation of this compound is therefore driven by the prospect of discovering a novel chemical entity with distinct biological properties, which could serve as a lead compound for the development of new therapeutic agents. Further research into this and related compounds could elucidate the precise nature of their interactions with biological targets and pave the way for new avenues in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

1152590-55-0 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine |

InChI |

InChI=1S/C11H13NO2/c12-11(4-1-5-11)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7,12H2 |

InChI Key |

AFPDQZPKAICGSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC3=C(C=C2)OCO3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1,3 Benzodioxol 5 Yl Cyclobutanamine

Strategic Approaches to Core Synthesis

The assembly of the 1-(1,3-benzodioxol-5-yl)cyclobutanamine scaffold can be approached by two general retrosynthetic disconnections: either forming the cyclobutane (B1203170) ring on a precursor already containing the benzodioxole group or attaching the benzodioxole moiety to a pre-formed cyclobutane ring.

The inherent ring strain of cyclobutanes makes their formation a significant challenge, yet this strain also renders them useful synthetic intermediates. baranlab.org Several methods have been established for the construction of the cyclobutane core.

[2+2] Cycloaddition: This is one of the most common methods for synthesizing four-membered rings. baranlab.orgorganic-chemistry.org Photochemical [2+2] cycloadditions involving olefins, often sensitized by compounds like acetone or benzophenone, proceed through a 1,4-diradical intermediate to form the cyclobutane ring. baranlab.org Transition-metal-catalyzed variants have also been developed. For the synthesis of the target compound, a potential route could involve the [2+2] cycloaddition of an appropriate styrene derivative of benzodioxole with an allene or ketene equivalent, followed by functional group manipulation to install the amine.

Ring Contraction: Recent methodologies have demonstrated the stereoselective synthesis of substituted cyclobutanes through the ring contraction of readily available pyrrolidines. chemistryviews.org This transformation can be achieved using reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and proceeds through a proposed 1,4-biradical that cyclizes to the cyclobutane product. chemistryviews.org

C–H Functionalization Logic: An alternative approach involves viewing a carbonyl group on a cyclobutane as a directing group for C–H functionalization, allowing for the controlled installation of desired functionality. acs.org This logic can be applied to build up the complexity of a simple cyclobutane precursor.

Stereocontrol is a critical aspect of cyclobutane synthesis. The use of chiral auxiliaries, for instance, can control the stereochemistry of the ring system. mdpi.com Furthermore, organocatalyzed and biocatalyzed approaches have been developed to create cyclobutane-containing molecules with high enantioselectivity. mdpi.comresearchgate.net

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is a common structural motif in natural products and pharmaceuticals. wikipedia.orgresearchgate.net Its synthesis typically involves the methylenation of catechol (1,2-dihydroxybenzene) with a disubstituted halomethane, such as dichloromethane or dibromomethane, in the presence of a base. wikipedia.orgchemicalbook.com

Once the benzodioxole ring is formed, it can be functionalized and coupled with the cyclobutane core. Key strategies include:

Cross-Coupling Reactions: A powerful method for forming carbon-carbon bonds involves the Suzuki-Miyaura coupling reaction. researchgate.networldresearchersassociations.com This would entail reacting a functionalized cyclobutane, such as a 1-aminocyclobutane-1-boronic acid derivative, with a halogenated benzodioxole (e.g., 5-bromo-1,3-benzodioxole) in the presence of a palladium catalyst. researchgate.networldresearchersassociations.com

Nucleophilic Addition: A Grignard reagent prepared from a halogenated benzodioxole could be added to a cyclobutanone precursor. Subsequent chemical steps would then be required to convert the resulting tertiary alcohol into the desired amine functionality.

The benzodioxole ring is electron-rich, which facilitates electrophilic substitution reactions, providing a handle for various chemical transformations. chemicalbook.com

Development of Stereoselective Synthetic Pathways for this compound

Achieving stereocontrol at the C1 position of the cyclobutane ring is essential for accessing specific enantiomers of the target compound. A hypothetical stereoselective pathway could commence with an asymmetric synthesis of a chiral cyclobutane intermediate.

One potential route involves the enantioselective α-alkylation of a cyclobutanone using chiral imidazolidinone catalysts. mdpi.com The resulting chiral cyclobutanone can then be converted to the amine. A stereoselective approach for this conversion is reductive amination. The chiral cyclobutanone would react with an ammonia source and a reducing agent, where the facial selectivity of the reduction could be influenced by chiral reagents or the inherent stereochemistry of the substrate to yield the desired enantiomer of the amine. This chiral cyclobutanamine could then be coupled with the benzodioxole moiety as described previously.

Novel Synthetic Routes for this compound and its Derivatives

Modern synthetic chemistry offers increasingly efficient and atom-economical routes.

Catalyst-Controlled C–H Functionalization: A particularly innovative strategy is the direct arylation of cyclobutane C–H bonds. acs.orgnih.gov This approach avoids the pre-functionalization of the cyclobutane ring. Using a palladium(II/IV) catalytic cycle and a directing group (such as an aminoquinoline amide), a C–H bond on the cyclobutane ring can be selectively replaced with an aryl group, in this case, the 1,3-benzodioxol-5-yl moiety. acs.orgnih.gov This method can exhibit high diastereoselectivity. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions. organic-chemistry.org Using a ruthenium(II) or similar photocatalyst, a diverse range of cyclobutane structures can be synthesized under mild conditions, often with excellent diastereoselectivity. organic-chemistry.org This method could be applied to the heterodimerization of a benzodioxole-containing alkene with another olefin to construct the core structure.

Optimization of Reaction Conditions, Yields, and Scalability for Research Applications

The transition from a laboratory-scale synthesis to a more scalable process for research applications requires careful optimization of reaction conditions to maximize yield and purity while ensuring reproducibility. mdpi.comscielo.br A key step, such as a palladium-catalyzed cross-coupling reaction, would be a primary target for optimization. Variables such as the choice of catalyst, ligand, base, solvent, temperature, and reaction time are systematically varied to find the optimal conditions. scielo.brresearchgate.net

For instance, in a Suzuki-Miyaura coupling to form the C-C bond between the cyclobutane and benzodioxole rings, a screening process would be undertaken.

Hypothetical Optimization of a Suzuki-Miyaura Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | PdCl₂(dppf) (3) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 78 |

| 3 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |

| 5 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 88 |

| 6 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 75 |

This table is a hypothetical representation of an optimization process.

This systematic approach allows researchers to identify the most efficient and robust conditions, which is crucial for producing the quantities of material needed for further studies.

Analytical Techniques for Structural Elucidation of Synthetic Intermediates and the Final Compound

The unambiguous identification of the final product and all synthetic intermediates is accomplished using a combination of spectroscopic and spectrometric techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the benzodioxole ring, a singlet for the two protons of the methylenedioxy bridge (O-CH₂-O), complex multiplets for the cyclobutane ring protons, and a signal for the amine (NH₂) protons. nih.gov ¹³C NMR would show distinct resonances for each unique carbon atom, including the aromatic, cyclobutane, and methylenedioxy carbons.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the target compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and strong C-O stretching vibrations from the ether linkages of the benzodioxole group. nist.govmdpi.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure of a molecule. nih.gov It provides precise data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, offering definitive structural proof.

Summary of Expected Analytical Data

| Technique | Expected Data/Observations |

| ¹H NMR | Signals for aromatic protons (~6.7-6.9 ppm), singlet for O-CH₂-O (~5.9 ppm), multiplets for cyclobutane protons (~1.8-2.5 ppm), broad singlet for NH₂ protons. |

| ¹³C NMR | Resonances for aromatic carbons (~108-148 ppm), O-CH₂-O carbon (~101 ppm), cyclobutane carbons (including the quaternary C-amine carbon), and aliphatic carbons. |

| Mass Spec (HRMS) | Calculation of the exact mass corresponding to the molecular formula C₁₁H₁₃NO₂ to confirm elemental composition. |

| IR Spectroscopy | Characteristic absorption bands: N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3030 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), aromatic C=C stretch (~1400-1600 cm⁻¹), C-O stretch (~1250 and 1040 cm⁻¹). |

| X-ray Crystallography | Provides precise 3D coordinates of all atoms, confirming connectivity, bond lengths, angles, and stereochemistry if a suitable single crystal is obtained. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 1,3 Benzodioxol 5 Yl Cyclobutanamine and Its Analogues

Systematic Modification of the Cyclobutane (B1203170) Ring and Amine Group

While specific research on the systematic modification of the cyclobutane ring in 1-(1,3-benzodioxol-5-yl)cyclobutanamine is limited in publicly available literature, general principles of medicinal chemistry suggest that alterations to this moiety would significantly impact activity. The cyclobutane ring introduces a degree of conformational constraint compared to more flexible acyclic analogues. nih.gov Modifications could include substitution on the ring, expansion or contraction of the ring, or even ring-opening to corresponding acyclic analogues. researchgate.net Such changes would alter the spatial orientation of the pharmacophoric groups and could influence binding affinity and selectivity for biological targets.

Regarding the amine group, modifications such as N-alkylation (e.g., N-methyl, N-ethyl) or N,N-dialkylation are common strategies to modulate pharmacological properties. For the structurally related phenethylamine, 1-(1,3-benzodioxol-5-yl)-2-butanamine, N-methylation was found to abolish the compound's generalization to the LSD stimulus in drug discrimination studies, suggesting a significant change in its psychoactive profile. nih.gov This highlights the sensitivity of the biological activity to substitution on the amine nitrogen. It is plausible that similar modifications to the amine group of this compound would also lead to substantial changes in its pharmacological effects.

Below is an interactive data table illustrating potential modifications to the cyclobutane ring and amine group and their predicted impact on activity based on general SAR principles.

| Modification | Predicted Impact on Activity | Rationale |

| N-methylation | Altered selectivity and potency | Changes in steric bulk and basicity of the amine. |

| N-ethylation | Further altered selectivity and potency | Increased steric hindrance compared to N-methylation. |

| N,N-dimethylation | Likely decreased activity | Significant increase in steric bulk at the amine. |

| Hydroxylation of cyclobutane ring | Modified polarity and potential for new interactions | Introduction of a hydrogen-bonding group. |

| Ring expansion to cyclopentane | Altered conformational restriction | Change in the spatial arrangement of substituents. |

| Ring contraction to cyclopropane | Increased ring strain and altered conformation | Significant change in the geometry of the molecule. |

Exploration of Substituent Effects on the Benzodioxole Moiety

Stereoisomeric Activity Profiling and Conformation-Activity Relationships

Given that this compound possesses a chiral center at the carbon bearing the amine group, it is highly probable that its enantiomers would exhibit different pharmacological activities. The spatial arrangement of the benzodioxole ring, the cyclobutane ring, and the amine group is critical for optimal interaction with its biological target(s). Conformational analysis of the cyclobutane ring, which exists in a puckered conformation, would be essential to understand the preferred spatial orientation of the substituents and how this influences activity. nih.gov A detailed stereoisomeric activity profiling would require the separation and individual testing of the enantiomers, which is a common practice in drug development to identify the more active and potentially less toxic isomer (the eutomer). nih.govnih.govwvu.edu

Comparative SAR Analysis with Related Benzodioxole-Containing Chemical Scaffolds (e.g., phenethylamines, cathinones, piperidine (B6355638) derivatives)

A comparative analysis of the SAR of this compound with other benzodioxole-containing scaffolds is instructive for understanding the influence of the core structure on pharmacological properties.

Phenethylamines: The most well-known benzodioxole-containing phenethylamines are 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The SAR of these compounds has been extensively studied. For instance, as mentioned, the stereoselectivity of activity is a key feature. nih.gov The replacement of the phenethylamine's acyclic side chain with a cyclobutane ring in this compound introduces significant conformational restriction, which would be expected to alter its interaction with monoamine transporters and receptors.

Cathinones: Synthetic cathinones, or β-keto amphetamines, are another class of psychoactive substances that often feature a benzodioxole moiety (e.g., methylone, butylone, pentylone). nih.gov The presence of the β-keto group in cathinones significantly influences their pharmacological profile, generally leading to a more potent effect on dopamine (B1211576) and norepinephrine (B1679862) transporters compared to serotonin (B10506) transporters. nih.gov this compound lacks this keto group, suggesting its mechanism of action may differ from that of the benzodioxole-containing cathinones.

Piperidine Derivatives: The benzodioxole moiety has also been incorporated into piperidine scaffolds to create compounds with a range of biological activities. The rigid, saturated heterocyclic ring of piperidine imposes a different set of conformational constraints compared to the cyclobutane ring.

The following interactive table provides a comparative overview of these scaffolds.

| Scaffold | Key Structural Feature | General Pharmacological Profile |

| This compound | Cyclobutane ring | Expected to be influenced by conformational restriction. |

| Phenethylamines (e.g., MDMA) | Flexible ethylamine (B1201723) side chain | Mixed stimulant and empathogenic effects. |

| Cathinones (e.g., Methylone) | β-keto group on the side chain | Predominantly stimulant effects. nih.gov |

| Piperidine Derivatives | Piperidine ring | Varied, depending on substitution patterns. |

Computational Approaches to SAR/QSAR Modeling for Predictive Activity

In the absence of extensive experimental data, computational methods such as QSAR and molecular docking can provide valuable predictive insights into the SAR of this compound and its analogues. nih.govnih.gov

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springerprofessional.de For a set of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological) and correlating them with experimentally determined activity data using statistical methods. Such models, once validated, could be used to predict the activity of novel, unsynthesized analogues, thereby guiding future drug design efforts.

Molecular docking simulations could be employed to predict the binding mode of this compound and its analogues at the active site of relevant biological targets, such as the serotonin, dopamine, and norepinephrine transporters. nih.govnih.gov These simulations can provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern binding affinity and selectivity. By comparing the docking poses and interaction energies of different analogues, it is possible to rationalize observed SAR trends and to prioritize the synthesis of compounds with potentially improved properties.

In Vitro Pharmacological Investigations of 1 1,3 Benzodioxol 5 Yl Cyclobutanamine

Ligand-Receptor Binding Profiles

Ligand-receptor binding assays are crucial for determining the affinity of a compound for various receptors. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Affinity for Monoaminergic Receptors (Dopamine, Serotonin (B10506), Norepinephrine)

Interaction with Neurotransmitter Transporters (Reuptake Inhibition Potential)

The potential of 1-(1,3-Benzodioxol-5-YL)cyclobutanamine to inhibit the reuptake of monoamine neurotransmitters is a key area of investigation for psychoactive compounds. These studies typically measure the inhibition of radiolabeled substrate uptake into synaptosomes or cells expressing the respective transporters (DAT, SERT, NET). There is currently a lack of specific data on the reuptake inhibition profile of this compound.

Modulation of Other Receptor Systems (e.g., AMPA receptors)

The interaction of this compound with other receptor systems, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, has not been specifically documented. Allosteric modulators of AMPA receptors are of interest for their potential cognitive-enhancing effects.

Cellular Signaling Pathway Modulation and Second Messenger Systems

The effect of a compound on cellular signaling pathways and second messenger systems (e.g., cAMP, IP3) provides insight into its mechanism of action beyond simple receptor binding. Research detailing how this compound may modulate these intracellular pathways is not currently available. Such investigations would typically involve cell-based assays to measure changes in second messenger levels or the phosphorylation state of downstream signaling proteins.

Enzyme Interaction and Inhibition Studies (e.g., kinase inhibition)

The potential for this compound to interact with and inhibit various enzymes, such as protein kinases, is an important aspect of its pharmacological profile. Kinase inhibition can have a wide range of cellular effects. mdpi.com However, specific studies on the enzyme inhibition properties of this particular compound have not been reported.

Neurochemical Release Dynamics in Cell-Based Assays

Cell-based assays are used to determine if a compound can induce the release of neurotransmitters. These experiments often use techniques like microdialysis in brain slices or cultured neurons, or reporter assays. nih.gov There is no published data on the effects of this compound on the release of dopamine (B1211576), serotonin, or norepinephrine (B1679862) in such assays.

Investigation of Other In Vitro Biological Activities (e.g., antimicrobial, antioxidant, anticancer potentials from related structures)

The unique structural combination of a 1,3-benzodioxole (B145889) ring and a cyclobutane (B1203170) group in this compound suggests potential for a variety of biological activities. Research on compounds with similar structural features has revealed promising results in antimicrobial, antioxidant, and anticancer assays.

Antimicrobial Potential of Related Structures

Compounds containing a cyclobutane ring have been identified as possessing significant antimicrobial and antibacterial properties. nih.govopenmedicinalchemistryjournal.comnih.gov Alkaloids that include a cyclobutane structure have demonstrated a broad spectrum of pharmacological activities, including strong antibacterial and antimicrobial effects. openmedicinalchemistryjournal.com For instance, sceptrin, an antimicrobial agent, was isolated from a marine sponge. openmedicinalchemistryjournal.com The structural diversity of over 210 cyclobutane-containing alkaloids has been linked to various biological activities, including antimicrobial and antibacterial actions. nih.gov

Similarly, derivatives of 1,3-benzodioxole have been shown to have antimicrobial activity. nih.govresearchgate.net This suggests that the combination of these two structural motifs in this compound could result in a compound with notable antimicrobial properties.

Antioxidant Activity of Related Benzodioxole Derivatives

Several studies have highlighted the antioxidant potential of benzodioxole derivatives. nih.govnajah.edu In one study, benzodiazepine derivatives containing a benzodioxole moiety demonstrated moderate antioxidant activity. najah.edu Specifically, compounds 7a and 7b in that study showed IC50 values of 39.85 µM and 79.95 µM, respectively, in a DPPH scavenging assay, compared to the potent antioxidant Trolox with an IC50 of 7.72 µM. najah.edu Another study identified a new 1,3-benzodioxole derivative, Hypecoumic acid, which exhibited moderate antioxidative activity with an IC50 value of 86.3 ± 0.2 μM. nih.gov These findings indicate that the benzodioxole group can contribute to the free radical scavenging capabilities of a molecule.

Table 1: Antioxidant Activity of Selected Benzodioxole Derivatives

| Compound | Type of Derivative | IC50 (µM) | Reference |

| Compound 7a | Benzodiazepine | 39.85 | najah.edu |

| Compound 7b | Benzodiazepine | 79.95 | najah.edu |

| Hypecoumic acid | 1,3-Benzodioxole | 86.3 ± 0.2 | nih.gov |

| Trolox (Control) | Vitamin E analog | 7.72 | najah.edu |

Anticancer Potential of Related Structures

Both cyclobutane-containing compounds and benzodioxole derivatives have been investigated for their anticancer activities. nih.govopenmedicinalchemistryjournal.comnih.govnih.govnajah.edu

More than 60 biologically active cyclobutane-containing alkaloids have been confirmed to have antitumor activities. openmedicinalchemistryjournal.comnih.gov The unique four-membered ring structure is a key feature in a variety of natural products that exhibit these properties. openmedicinalchemistryjournal.com

Numerous studies have demonstrated the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. nih.govnajah.edu For example, carboxamide-containing benzodioxole derivatives, specifically compounds 2a and 2b, showed potent anticancer activity against HeLa, Caco-2, and Hep3B cancer cell lines. najah.edu Compound 2a, in particular, demonstrated a strong cytotoxic effect and induced cell cycle arrest in the G2-M phase. najah.edu In another study, a series of novel benzodioxole derivatives were synthesized and evaluated for their cytotoxic effects on HeLa cells, with compound 3e being the most cytotoxic with a CC50 value of 219 µM. nih.gov

Table 2: Cytotoxic Activity of Selected Benzodioxole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 / CC50 | Reference |

| Compound 2a | Hep3B | Potent Activity | najah.edu |

| Compound 3e | HeLa | 219 µM (CC50) | nih.gov |

| Compounds 5a-7b | HeLa, Caco-2, Hep3B | 3.94-9.12 mM (IC50) | najah.edu |

The collective evidence from studies on structurally related compounds suggests that this compound is a candidate for future in vitro investigations into its antimicrobial, antioxidant, and anticancer properties. The synergistic effect of the benzodioxole and cyclobutane moieties could lead to the discovery of novel therapeutic activities.

Metabolic Pathways and Biotransformation Research of 1 1,3 Benzodioxol 5 Yl Cyclobutanamine

Identification of In Vitro Metabolic Transformations

Based on studies of related benzodioxole compounds, 1-(1,3-Benzodioxol-5-YL)cyclobutanamine is expected to undergo several key metabolic transformations. These reactions primarily aim to increase the polarity of the molecule to facilitate its excretion from the body.

One of the principal metabolic pathways for benzodioxole-containing compounds is the cleavage of the methylenedioxy bridge, a process known as O-dealkylation or demethylenation. researchgate.net This reaction is a critical step that breaks open the dioxole ring, leading to the formation of a catechol intermediate. dshs-koeln.de

As this compound is a primary amine, it does not undergo N-demethylation . However, this pathway is significant for its N-methylated analogues and is a common metabolic route for many psychoactive substances. researchgate.netdshs-koeln.de

Following the initial oxidative transformations, the resulting metabolites, particularly the newly formed hydroxyl groups from the catechol, are susceptible to phase II conjugation reactions. These include glucuronidation and sulfation , where glucuronic acid or a sulfonate group is attached to the metabolite. researchgate.netnih.gov These conjugation processes significantly increase the water solubility of the metabolites, preparing them for renal clearance. researchgate.netnih.gov

Characterization of Metabolite Structures and Derivatization

The characterization of metabolites is a complex process that often involves sophisticated analytical techniques. For benzodioxole analogues like MDMA, researchers have identified a range of metabolites, providing a template for what might be expected from this compound.

The primary metabolites would likely result from the O-dealkylation of the benzodioxole ring, forming a dihydroxy-cyclobutanamine derivative (a catechol). This catechol can then be further metabolized by O-methylation to form two possible methoxy-hydroxy isomers. dshs-koeln.de

To aid in the identification and structural elucidation of these metabolites, chemical derivatization is often employed. For instance, acylation can be used to protect hydroxyl and amine groups, making the metabolites more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS). dshs-koeln.de

Table 1: Predicted Metabolites of this compound

| Metabolite Type | Predicted Structure | Metabolic Pathway |

| Phase I | Dihydroxy-cyclobutanamine (catechol) | O-dealkylation |

| Phase I | Methoxy-hydroxy-cyclobutanamine (isomer 1) | O-methylation of catechol |

| Phase I | Methoxy-hydroxy-cyclobutanamine (isomer 2) | O-methylation of catechol |

| Phase II | Glucuronide conjugate | Glucuronidation of hydroxyl groups |

| Phase II | Sulfate (B86663) conjugate | Sulfation of hydroxyl groups |

Enzymatic Systems Involved in Biotransformation

The biotransformation of xenobiotics, including benzodioxole compounds, is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP) . nih.govnih.gov These enzymes are predominantly found in the liver and are responsible for the oxidative metabolism of a vast array of substances. nih.gov

For benzodioxole analogues like MDMA, specific CYP isoforms have been identified as key players in their metabolism. CYP2D6 is heavily involved in the initial O-demethylenation of the dioxole ring. dshs-koeln.de Another important isoform, CYP2B6 , has been implicated in the N-dealkylation of related compounds. dshs-koeln.de It is highly probable that these same or similar CYP isoforms are involved in the metabolism of this compound.

The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, which can lead to significant inter-individual differences in metabolic rates and, consequently, in the pharmacological effects of the parent compound.

Comparative Metabolic Profiles with Related Benzodioxole Analogues

The metabolic profile of this compound can be inferred by comparing it with structurally similar compounds that have been extensively studied. The most relevant analogue is MDMA, which shares the 1,3-benzodioxole (B145889) moiety.

The metabolism of MDMA is characterized by two main pathways: O-demethylenation followed by O-methylation, and N-demethylation. researchgate.netdshs-koeln.de While the N-demethylation pathway is not directly applicable to the primary amine structure of this compound, the O-demethylenation of the benzodioxole ring is expected to be a shared and dominant metabolic route. dshs-koeln.de

Furthermore, like MDMA, the metabolites of this compound are expected to be excreted in the urine as glucuronide and/or sulfate conjugates. researchgate.net Comparative studies of different benzodioxole compounds have shown that while the core metabolic pathways are similar, the specific rates and proportions of different metabolites can vary depending on the nature of the side chain attached to the benzodioxole ring. nih.gov

Table 2: Comparison of Metabolic Pathways with a Related Analogue (MDMA)

| Metabolic Pathway | This compound (Predicted) | MDMA (Known) | Shared Pathway |

| O-dealkylation | Yes | Yes | Yes |

| N-demethylation | No (Primary Amine) | Yes | No |

| Glucuronidation | Yes | Yes | Yes |

| Sulfation | Yes | Yes | Yes |

Computational Chemistry and Molecular Modeling for 1 1,3 Benzodioxol 5 Yl Cyclobutanamine Research

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 1-(1,3-Benzodioxol-5-YL)cyclobutanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its reactivity, stability, and intermolecular interaction potential. researchgate.netbhu.ac.in

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive and polarizable. researchgate.net Studies on related 1,3-benzodioxole (B145889) derivatives show that the electron density is often localized on the benzodioxole ring system, influencing its interaction with biological targets. researchgate.netnih.gov

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. aimspress.com For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the benzodioxole ring and the nitrogen atom of the amine group, indicating these are sites susceptible to electrophilic attack and hydrogen bond formation. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for a 1,3-Benzodioxole Scaffold This table presents illustrative data based on typical findings for related structures to demonstrate the outputs of DFT calculations.

| Parameter | Description | Typical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Dipole Moment | Measure of molecular polarity | 2.5 Debye |

| Hardness (η) | Resistance to change in electron distribution | 2.85 eV |

| Softness (σ) | Reciprocal of hardness | 0.35 eV⁻¹ |

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. ulisboa.pt By simulating the movements of atoms in a system (e.g., the molecule in a water box), MD can reveal how the molecule flexes, changes conformation, and interacts with its environment. nih.govresearchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. For this compound, the amine group and the bonds connecting the ring systems would be expected to show higher flexibility.

These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a receptor, a concept known as "induced fit." youtube.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table lists important dihedral angles whose analysis would reveal the molecule's preferred conformations.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(ar)-C(ar)-C(cy)-N | Defines the orientation of the cyclobutanamine group relative to the benzodioxole ring. |

| τ2 | C(cy)-C(cy)-C(cy)-C(cy) | Describes the puckering of the cyclobutane (B1203170) ring. |

| τ3 | C(ar)-C(cy)-N-H | Defines the orientation of the amine group's hydrogen atoms. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule (receptor). nih.gov This method is instrumental in hypothesis-driven drug design, helping to understand how a ligand like this compound might interact with a specific protein target.

The docking process involves sampling a large number of orientations and conformations of the ligand within the receptor's binding pocket and scoring them based on a function that estimates the binding free energy. A lower docking score typically indicates a more favorable binding affinity. benthamdirect.com The results provide insights into:

Binding Pose: The most likely three-dimensional orientation of the ligand in the active site.

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction.

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For this compound, the amine group is a likely hydrogen bond donor, while the benzodioxole ring can participate in hydrophobic and π-π stacking interactions. semanticscholar.orgtandfonline.com Docking studies on related benzodioxole derivatives against various targets, such as enzymes or receptors, have successfully identified these types of interactions as being crucial for activity. benthamdirect.comrsc.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table shows hypothetical data for docking against a serotonin (B10506) transporter (SERT) active site, a plausible target for psychoactive amines.

| Parameter | Value/Description |

| Target Protein | Human Serotonin Transporter (hSERT) |

| Docking Software | AutoDock Vina |

| Binding Affinity | -8.2 kcal/mol |

| Key Hydrogen Bonds | Amine group with Asp98 |

| Hydrophobic Interactions | Cyclobutane ring with Ile172, Phe335 |

| π-π Stacking | Benzodioxole ring with Tyr95 |

Predictive Modeling for Biological Activity and in silico ADMET Properties

In early-stage drug discovery, predicting a compound's pharmacokinetic properties is essential. In silico ADMET (Absorption, Distribution, Metabolism, Excretion) models use computational algorithms to estimate these properties based on the molecule's structure, helping to identify potential liabilities before costly synthesis and testing. nih.govresearchgate.netslideshare.net

For this compound, various ADMET parameters can be predicted:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential are estimated to predict oral bioavailability.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are critical, especially for compounds intended to act on the central nervous system.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. The 1,3-benzodioxole moiety is known to be a potential inhibitor of certain CYP enzymes.

These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models and comparison to databases of known drugs. bohrium.com Publicly available data from sources like PubChem can provide initial computed properties that feed into these models. nih.gov

Table 4: Predicted In Silico ADMET Profile for this compound Data is generated based on common prediction models and known properties of similar chemical structures.

| Property | Parameter | Predicted Value/Classification | Significance |

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | High | Likely to cross intestinal barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Can likely access targets in the CNS. |

| Plasma Protein Binding | Moderate (~85%) | Affects free drug concentration. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Substrate | Yes | Indicates a likely metabolic pathway. | |

| Physicochemical | Lipophilicity (LogP) | 1.5 - 2.5 | Balanced solubility for permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | 44.5 Ų | Good for BBB penetration (<90 Ų). nih.gov |

Virtual Screening and Lead Optimization based on the this compound Scaffold

The this compound structure can serve as a scaffold for discovering new bioactive molecules through virtual screening and for refinement via lead optimization.

Virtual Screening (VS) is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net If this compound is a known active compound (a "hit"), its scaffold can be used in ligand-based virtual screening. mdpi.com Methods like 2D fingerprint similarity or 3D shape-based screening can identify structurally similar molecules from databases like ZINC or Enamine, which can then be tested experimentally. nih.govnih.gov This approach rapidly identifies novel compounds that retain the core features necessary for biological activity.

Lead Optimization is an iterative process where a promising lead compound is chemically modified to improve its potency, selectivity, and ADMET properties. danaher.compatsnap.com Computational chemistry plays a vital role in guiding this process. nih.govnih.gov For the this compound scaffold, medicinal chemists could explore modifications such as:

Altering substituents on the benzodioxole ring to enhance binding affinity or modulate metabolic stability.

Modifying the amine group (e.g., methylation, acylation) to change its basicity and hydrogen bonding capacity. researchgate.net

Exploring different ring sizes (e.g., cyclopentyl, cyclohexyl) to probe the steric requirements of the binding pocket.

Computational tools like Free Energy Perturbation (FEP) and the ADMET models discussed previously can predict the impact of these changes, allowing researchers to prioritize the synthesis of only the most promising analogues, saving significant time and resources.

Table 5: Hypothetical Lead Optimization Strategy for the this compound Scaffold This table illustrates how computational predictions could guide the modification of the lead compound.

| Modification to Scaffold | Predicted Effect on Potency | Predicted Effect on ADMET Profile | Rationale |

| Add a fluorine atom to the benzodioxole ring | Increase | Improve metabolic stability (block metabolism) | Enhance binding via halogen bond; reduce CYP metabolism. |

| N-methylation of the amine group | Decrease | Increase BBB penetration | May lose a key H-bond; increases lipophilicity. |

| Replace cyclobutane with cyclopentane | Variable | May slightly decrease permeability | Probes steric limits of the binding site. |

| Add a hydroxyl group to the benzodioxole ring | Increase | Decrease BBB penetration | Introduce new H-bond donor; increases polarity. |

Advanced Analytical Methodologies in Research of 1 1,3 Benzodioxol 5 Yl Cyclobutanamine

Chromatographic Separations for Compound Purity Assessment and Identification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating 1-(1,3-Benzodioxol-5-YL)cyclobutanamine from impurities, starting materials, and byproducts that may be present in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for purity assessment and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. psu.edu Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed for the separation and quantification of such molecules. sielc.comnih.gov The purity of a synthesized batch can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid), flow rate, and column temperature to achieve optimal separation from potential impurities. mdpi.com A Diode Array Detector (DAD) can provide UV spectral data, which aids in peak identification and purity assessment.

Gas Chromatography (GC): GC is particularly suitable for volatile and thermally stable compounds. For primary amines like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape. However, specialized columns, such as those with a Volamine stationary phase, have been developed to analyze underivatized amines, minimizing sample preparation and potential analysis errors. researchgate.net When coupled with a Flame Ionization Detector (FID), GC provides quantitative data on compound purity. Coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of the compound and any volatile impurities based on their mass spectra and retention times. researchgate.net

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Applicability for this compound |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | DAD, MS | Excellent for purity determination and quantification of the non-volatile parent compound. |

| GC | CP-Volamine or similar polar phase | Helium, Hydrogen | FID, MS | Suitable for analyzing volatile impurities or the compound itself, potentially after derivatization. researchgate.netresearchgate.net |

High-Resolution Mass Spectrometry for Precise Structural Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, providing highly accurate mass measurements. This precision is crucial for unequivocally determining the elemental composition of the parent molecule and its potential metabolites. mdpi.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range.

For this compound, the molecular formula is C₁₁H₁₃NO₂. nih.gov HRMS can confirm this composition by measuring the mass of the protonated molecule [M+H]⁺ with high precision. This capability is vital for distinguishing between compounds with the same nominal mass but different elemental formulas. In metabolic studies, HRMS is used to identify unknown metabolites by determining their exact masses and, from this, deducing their molecular formulas. The mass shift from the parent drug can indicate the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylenation).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. ethernet.edu.et A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework.

¹H NMR: This experiment identifies the different types of protons in the molecule and their chemical environments. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the protons of the cyclobutane (B1203170) ring. researchgate.net

¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum would show characteristic signals for the aromatic carbons, the methylene bridge carbon (O-CH₂-O), and the aliphatic carbons of the cyclobutane ring. core.ac.uk

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings. core.ac.uk HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to piece the entire structure together. mdpi.com

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | ~6.7-6.9 | s, d, dd |

| O-CH₂-O Proton | ¹H NMR | ~5.9 | s |

| Cyclobutane Protons | ¹H NMR | ~1.8-2.5 | m |

| NH₂ Protons | ¹H NMR | Variable (broad s) | s (broad) |

| Aromatic Carbons | ¹³C NMR | ~108-148 | - |

| O-CH₂-O Carbon | ¹³C NMR | ~101 | - |

| Cyclobutane Carbons | ¹³C NMR | ~15-60 | - |

Application of Hyphenated Techniques in Bioanalytical Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential in bioanalytical research. nih.gov They provide the high sensitivity and selectivity needed to measure low concentrations of a compound and its metabolites in complex biological matrices like plasma or urine. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. ajpaonline.com It combines the powerful separation of HPLC with the sensitive and selective detection of tandem mass spectrometry. nih.govlcms.cz In a typical LC-MS/MS assay for this compound, the parent ion would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, often reaching picogram per milliliter (pg/mL) levels. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying volatile metabolites or for confirmation of structure. researchgate.net

The application of these techniques allows for a comprehensive understanding of the compound's behavior in biological systems, which is a critical component of its research profile.

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Quantitative analysis of parent compound and metabolites in biological fluids. nih.gov |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification of volatile compounds and confirmation of identity. researchgate.net |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | On-line structural elucidation of metabolites or impurities without isolation. nih.gov |

Future Directions and Emerging Research Avenues for 1 1,3 Benzodioxol 5 Yl Cyclobutanamine

Rational Design of Next-Generation Benzodioxole-Cyclobutanamine Scaffolds with Enhanced Selectivity and Potency

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. For 1-(1,3-benzodioxol-5-YL)cyclobutanamine, a systematic approach to structural modification could lead to the development of analogues with improved pharmacological profiles. This involves a deep understanding of structure-activity relationships (SAR), where specific changes to the molecule are correlated with changes in biological effect.

Future research should focus on a "scaffold hopping" strategy, where the cyclobutanamine or benzodioxole core is replaced with other bioisosteric groups to explore new chemical space while retaining key pharmacophoric features. This approach can lead to the discovery of novel chemotypes with potentially improved properties, such as increased metabolic stability or reduced off-target effects.

Key areas for structural modification and the anticipated impact on pharmacological properties are detailed in the table below.

| Molecular Modification Target | Rationale for Modification | Desired Outcome |

| Cyclobutane (B1203170) Ring | Altering ring size (e.g., to cyclopentyl or cyclohexyl) or introducing substituents. | To probe the optimal geometry for receptor binding and potentially alter the lipophilicity and metabolic profile. |

| Amine Group | N-alkylation (e.g., methylation, ethylation) or acylation. | To modulate the compound's basicity and its ability to cross the blood-brain barrier, thereby influencing its central nervous system activity. |

| Benzodioxole Moiety | Substitution on the aromatic ring or replacement with other heterocyclic systems. | To fine-tune electronic properties and explore interactions with specific receptor sub-pockets, potentially enhancing selectivity. |

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be crucial in identifying next-generation compounds with superior potency and selectivity for their intended biological targets.

Exploration of Novel Pharmacological Targets and Mechanisms of Action beyond Established Modalities

While the benzodioxole moiety is often associated with effects on monoamine transporters, the unique combination of this group with a cyclobutanamine ring may confer activity at a range of other pharmacological targets. Future research should cast a wide net to identify novel mechanisms of action for this compound and its rationally designed analogues.

Initial investigations could involve broad-based screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify unexpected biological activities. The alpha-ethyl phenethylamine derivative, 1-(1,3-benzodioxol-5-yl)-2-butanamine, has been proposed as a prototype for a new pharmacological class of "entactogens," suggesting that related compounds may possess novel psychoactive effects. nih.gov

Potential areas for pharmacological exploration are outlined below:

| Potential Target Class | Rationale | Example Targets |

| Serotonin (B10506) (5-HT) Receptors | The benzodioxole core is a common feature in many serotonergic compounds. | 5-HT2A, 5-HT2C, 5-HT1A |

| Dopamine (B1211576) (DA) Receptors | Modulation of dopaminergic pathways is a key mechanism for many psychoactive substances. | D1, D2, D3 |

| Norepinephrine (B1679862) (NE) Receptors | Effects on noradrenergic systems can influence arousal, attention, and mood. | α1, α2, β-adrenergic receptors |

| Trace Amine-Associated Receptors (TAARs) | These receptors are known to be targets for various psychoactive amines. | TAAR1 |

Unraveling the polypharmacology of this compound will be essential for a comprehensive understanding of its biological effects and for identifying the most promising therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govjsr.orgmdpi.com For the benzodioxole-cyclobutanamine scaffold, AI and ML can be leveraged in several key areas.

Predictive models can be developed to forecast the physicochemical properties, pharmacokinetic profiles, and potential toxicity of novel analogues before they are synthesized. mdpi.com This in silico screening can significantly reduce the time and resources required for drug development by prioritizing the most promising candidates for further investigation. nih.gov

Machine learning algorithms, particularly deep learning and generative adversarial networks (GANs), can be employed for the de novo design of molecules with optimized properties. nih.gov By training these models on large datasets of known compounds and their biological activities, it is possible to generate novel benzodioxole-cyclobutanamine derivatives with enhanced potency and selectivity for a specific target. nih.gov

The application of AI and ML in the research of this compound is summarized in the following table:

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Development of models that correlate chemical structure with biological activity. | To predict the potency of unsynthesized analogues and guide rational design. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To identify and filter out compounds with unfavorable pharmacokinetic or toxicological profiles early in the discovery process. |

| De Novo Drug Design | Use of generative models to create novel molecular structures with desired properties. | To explore a wider chemical space and identify novel, patentable scaffolds with high therapeutic potential. |

| Virtual Screening | Computational screening of large compound libraries against a biological target. | To identify potential new pharmacological targets for the benzodioxole-cyclobutanamine scaffold. |

The integration of these computational approaches will undoubtedly accelerate the discovery and development of next-generation therapeutics based on the this compound scaffold.

Development of Advanced In Vitro Models for Mechanistic Elucidation and Compound Profiling

To fully understand the pharmacological effects of this compound and its derivatives, it is essential to move beyond simple binding assays and utilize more sophisticated in vitro models. These advanced models can provide deeper insights into the cellular and network-level effects of these compounds.

The development and use of the following in vitro systems will be critical:

High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters in response to compound treatment, providing a detailed fingerprint of a compound's biological activity.

Organ-on-a-Chip Models: Microfluidic devices that mimic the structure and function of human organs can be used to assess the efficacy and toxicity of compounds in a more physiologically relevant context.

Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: The use of patient-derived neurons can help to elucidate the effects of compounds on human neuronal function and may provide insights into personalized medicine applications.

These advanced in vitro models will be instrumental in deciphering the precise mechanisms of action of benzodioxole-cyclobutanamine derivatives and in predicting their effects in more complex biological systems.

Q & A

Q. What are common synthetic routes for preparing 1-(1,3-Benzodioxol-5-yl)cyclobutanamine?

The synthesis typically involves coupling a benzodioxole moiety with a cyclobutanamine backbone. Key reactions include:

- Substitution : Alkylation or amination of 1,3-benzodioxol-5-yl precursors with cyclobutanamine derivatives using alkyl halides or nucleophilic reagents .

- Reductive Amination : Reaction of ketone intermediates (e.g., 1-(1,3-benzodioxol-5-yl)cyclobutanone) with ammonia/amines under reducing conditions (e.g., LiAlH4 or NaBH4) .

- Functional Group Interconversion : Oxidation of alcohols to ketones (using KMnO4) followed by amine introduction .

Q. How is this compound characterized experimentally?

Standard analytical techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the benzodioxole ring (δ ~5.9–6.8 ppm for aromatic protons) and cyclobutane geometry (δ ~1.5–3.0 ppm for CH2/CH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C11H13NO2+) .

- Infrared (IR) Spectroscopy : Peaks at ~930 cm<sup>-1</sup> (C-O-C stretching in benzodioxole) and ~1600 cm<sup>-1</sup> (aromatic C=C) .

Q. What are the primary chemical reactivity patterns of this compound?

Reactivity centers on:

- Benzodioxole Ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-donating methylenedioxy groups .

- Cyclobutanamine Group : Participates in nucleophilic reactions (e.g., alkylation, acylation) via the amine functionality. Reductive amination or condensation with carbonyl compounds is also feasible .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

Q. What crystallographic strategies are effective for resolving its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard:

- Hydrogen Bonding Analysis : Weak C–H···O interactions (2.5–3.0 Å) stabilize crystal packing, as seen in related benzodioxole derivatives .

- Torsion Angle Constraints : Cyclobutane ring puckering (dihedral angles ~25–35°) and benzodioxole planarity are critical for refining molecular geometry .

- Twinned Data Handling : SHELXTL software can manage high-symmetry space groups (e.g., P21/c) common in rigid heterocycles .

Q. How can structure-activity relationships (SARs) guide its potential in pharmacological studies?

Key SAR considerations include:

- Benzodioxole Bioisosteres : Compare activity with analogs like 3,4-methylenedioxyamphetamine (MDA) to assess receptor binding (e.g., serotonin transporter affinity) .

- Cyclobutane Rigidity : Conformational restraint may enhance selectivity for targets like monoamine oxidases (MAOs) or GPCRs .

- Functionalization : Introduce substituents (e.g., halogens, nitro groups) to modulate lipophilicity (logP) and blood-brain barrier penetration .

Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices?

- LC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization (m/z 194.1 for [M+H]<sup>+</sup>). Optimize collision energy to fragment cyclobutane (e.g., m/z 176.1 for loss of NH3) .

- Differentiation from Isomers : High-resolution MS (HRMS) or ion mobility spectrometry separates co-eluting structural analogs (e.g., positional benzodioxole isomers) .

- Metabolite Identification : Incubate with liver microsomes to detect phase I metabolites (e.g., hydroxylation at cyclobutane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.